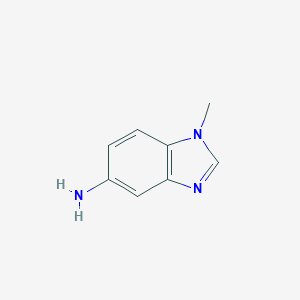

1-Methylbenzoimidazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBGBYZGEQUDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311266 | |

| Record name | 1-methylbenzoimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-38-4 | |

| Record name | 10394-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylbenzoimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylbenzoimidazol-5-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Methylbenzoimidazol-5-amine

Executive Summary

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its rigid, electron-rich scaffold serves as a versatile synthon for constructing complex molecules with a wide array of biological activities. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this target molecule. We will deconstruct the synthetic strategy, focusing on the most prevalent and efficient route: the construction of a methylated nitrobenzimidazole intermediate followed by a terminal reduction. This document emphasizes the chemical logic behind procedural choices, offers detailed, field-tested protocols, and summarizes key reaction data to empower scientists in the practical execution and optimization of this synthesis.

Introduction: The Strategic Importance of this compound

The benzimidazole moiety is a privileged structure in medicinal chemistry, bioisosteric to natural purines, which allows it to interact effectively with various biological macromolecules.[1] The specific substitution pattern of this compound (CAS: 10394-38-4, Molecular Formula: C₈H₉N₃) offers three distinct points for further chemical diversification: the N1-methyl group, the C5-amino group, and the C2 position of the imidazole ring. This trifunctionality makes it an exceptionally valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most robust and widely employed strategy involves the late-stage formation of the C5-amino group via the reduction of a nitro-analogue. This approach is advantageous due to the powerful directing effects and crystallinity often imparted by the nitro group, which simplifies purification of intermediates.

This analysis highlights two convergent pathways to the key intermediate, 1-Methyl-5-nitrobenzimidazole :

-

Pathway A (Linear Synthesis): Cyclization of an N-methylated o-phenylenediamine derivative.

-

Pathway B (Convergent Synthesis): N-methylation of a pre-formed 5-nitrobenzimidazole ring.

The final step in both pathways is the reduction of the nitro group to the target amine.

Pathway I: The Workhorse Route via 1-Methyl-5-nitrobenzimidazole

This pathway is the most extensively documented and reliable method for preparing the title compound on both laboratory and larger scales.

Step 1: Synthesis of the Key Intermediate: 1-Methyl-5-nitrobenzimidazole

The choice of method for this step depends largely on the availability of starting materials and considerations of regioselectivity.

A modern and efficient approach involves the one-pot reductive cyclization of a suitable precursor with an aldehyde.[1] For instance, the reaction of a substituted 4-(methylamino)-3-nitrobenzene derivative with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄) accomplishes both nitro group reduction to an amine and subsequent condensation/cyclization in a single operation. This method is advantageous for its process economy, minimizing solvent use and reaction time.[1]

This classic method involves the condensation of 4-methylamino-3-nitroaniline with a one-carbon synthon.

-

With Formic Acid: Refluxing the diamine with formic acid is a straightforward method to form the imidazole ring, yielding the desired product upon dehydration.

-

With Triethyl Orthoformate: This reagent serves as both a C1 source and a dehydrating agent, often requiring milder conditions than formic acid.

The primary challenge of this route is the synthesis of the starting diamine, which typically requires a selective nucleophilic aromatic substitution on a precursor like 4-chloro-3-nitroaniline, followed by a reduction step.

While seemingly direct, this method introduces a significant challenge: regioselectivity . Alkylation of 5-nitrobenzimidazole can occur at either the N1 or N3 position, leading to a mixture of isomers (1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole) which can be difficult to separate.

-

Causality of Isomer Formation: The electronic nature of the nitro group influences the acidity of the N-H protons, but the steric environment is similar for both nitrogens, often resulting in poor selectivity with standard alkylating agents like methyl iodide or dimethyl sulfate.

-

Solutions for Selectivity: Advanced methods, such as biocatalytic methylation using engineered transferase enzymes, have been shown to provide excellent regioselectivity for N-methylation of substituted benzimidazoles, offering a green and highly specific alternative.[2]

Step 2: Reduction of 1-Methyl-5-nitrobenzimidazole

The reduction of the aromatic nitro group to an amine is a well-established transformation with several reliable protocols. The choice of method often depends on the scale of the reaction and tolerance for other functional groups.

This is often the method of choice for its clean reaction profile and high yields. The reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3][4]

-

Mechanism: Hydrogen is adsorbed onto the palladium surface, where the nitro group is catalytically reduced.

-

Advantages: The only byproduct is water, simplifying the workup procedure. The catalyst can be recovered by filtration.

-

Considerations: Requires specialized hydrogenation equipment (e.g., a Parr shaker). The catalyst can be pyrophoric and must be handled with care.

A classic and robust method involves the use of a metal, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.[5]

-

Mechanism: This involves a series of single-electron transfers from the metal to the nitro group, with protons supplied by the acid.

-

Advantages: Operationally simple and does not require high-pressure equipment.

-

Considerations: The workup can be cumbersome, often requiring neutralization of a large amount of acid and removal of metal salts, which can complicate purification.

Quantitative Data Summary

| Pathway Step | Method | Key Reagents | Typical Conditions | Yield | Reference |

| Intermediate Synthesis | Reductive Cyclization | Aldehyde, Na₂S₂O₄ | DMSO, 90 °C, 3h | Good | [1] |

| Intermediate Synthesis | N-Methylation | MeI, hsa-H-NMT (enzyme) | Aqueous buffer | High | [2] |

| Final Reduction | Catalytic Hydrogenation | 10% Pd/C, H₂ (40 psi) | Ethanol, rt | >90% | [3][4] |

| Final Reduction | Metal/Acid | Iron, Formic Acid, NH₄Cl | Reflux, 1-2h | High | [5] |

Detailed Experimental Protocol: A Validated Two-Step Approach

This protocol details a reliable synthesis starting from commercially available 4-fluoro-3-nitroaniline, proceeding through the key nitro-intermediate.

Protocol 4.1: Synthesis of 1-Methyl-5-nitrobenzimidazole

-

N-Methylation: To a solution of 4-fluoro-3-nitroaniline (1 equiv.) in DMSO, add a solution of methylamine (2.5 equiv., 40% in H₂O). Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction to room temperature and pour it into ice water. Filter the resulting precipitate (4-(methylamino)-3-nitroaniline), wash with water, and dry under vacuum.

-

Cyclization: Suspend the crude 4-(methylamino)-3-nitroaniline (1 equiv.) in formic acid (10 vol.). Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. Monitor the reaction by TLC. After completion, cool the mixture and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of aqueous sodium hydroxide until pH 7-8 is reached. The product, 1-methyl-5-nitrobenzimidazole, will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol may be performed for higher purity.

Protocol 4.2: Synthesis of this compound[3][4]

-

Setup: In a pressure vessel (e.g., a Parr bottle), add 1-methyl-5-nitrobenzimidazole (1 equiv.) and ethanol (15-20 vol.). Carefully add 10% Palladium on Carbon (5-10% w/w).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 40-50 psi. Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of hydrogen uptake.

-

Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the desired product, this compound, which is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence involving the formation and subsequent reduction of 1-methyl-5-nitrobenzimidazole. While one-pot reductive cyclizations offer an elegant and efficient modern alternative, the described two-step process of cyclization followed by catalytic hydrogenation remains the gold standard for its reliability, scalability, and the high purity of the final product. The choice of a specific route should be guided by starting material availability, scale, and the technical capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this valuable chemical intermediate.

References

- Royal Society of Chemistry. (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO_-6NV-ezZarb_6v14jOW1ZpEIBASGMlyIb_xgS-lwc9dmhg9f8TXkU3uvrvkSkkRNyqUYPtkafSDDPwXpmUmqS0lX-TdKO9fudjYVEbnoaNNxS6nuIHECJv9vD8AqkaaSXp88rNhYek_2_cUSjE4b2QzGzz1bTA3x83lSOJOJphlgmdddtV6nDyc0oOu4wbUVw==

- Bose, A., Maiti, S., Sau, S., & Mal, P. (2019). An Intramolecular C(sp3)–H Imination Using PhI–mCPBA.

- (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh-KNadhqEeDLlxnmAcyhV3embDmSWdR6tZ7YKoDz-b3t_6K3_jvJDRT9yHgl1tv4ujzBHo4UvOq8Eu1EUw5qyeFvOJkcDGhKQdqZ5MFkR0V7_HkzHWwMxiHZakucDdek607TmmnMayh7INGPGzsObSryTyAvJiy6g89BAS6QH-QJ0stlxEGQWan6dn4gXfkZiJvXnPolrYBVF2BVCEixzNMvIWBjKM9m4ZvWSx8LR5bwrJhUUkw==

- ResearchGate. (n.d.). The synthetic route for the preparation of 1-substituted benzimidazole derivatives (4A-D, 5A-C). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyGzrpyeANIJzIpmrML4iDQyuICnxiuq0Fa0otKdIkWpisVqXUcH0FcSRWhn3WhbDtHU2o1NxHL_Y2UJdnjfMbLFvX5ji95bgFYo9lQ5gRBM2DP5WJ6KXEEYPWqPybyjkjtN_qMrtbV9OcUfl9wvD9jCfjvG_u2Tmr56-tf33PH_2LNcNmbrg0EK86Lg3AoowV0wqnYBhxsveIWkprGEMSW5eaKP87PpkuJl5HrIoBt3mWb4PzbU7L2Q==

- ResearchGate. (n.d.). Regioselective N-methylation of functionalized benzimidazoles on a preparative scale. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqZvPTAYZYA2iPG9R8MNBppqmZmmI72TvlYIvCdqBowH0ygbF8u2Wurn_UtTC9YGTGjgkepk4UbDpboDBdyegyIeqMVqGgggTQPYZCej8Q-4YY5b5ELHf_EK_vdlSrkeYu04h721SAQLQA6qkqU0uCgW2XhsQCmmu5Ij7hgfT9xfIeQ68F7RC8bABPY-9fR-dL5msiiYOiHQsV4yMvZSs2kC6oGxWQZrRxfj04zkT587EniUK6xzsJUgfcSgjE24qnuglR

- DergiPark. (n.d.). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbmOKgqvAnSTLLgB8lDfgG80U2mPm3fUvdHUoiFax1j1137VK5ZgkF9ZL5Vm5KXNMFiSCZmhGTbazJ9ecjnywndPHKvCj9wCAnw2_2lKt77qDCvKIDHIhgJ9hgD1hZWSvTvZgvvTDLzWt70AvCHMOO4Fl4

- ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGABBG87Zj2oyfJ9CfGcXUtig8GE9qMVqsU5mwu0gXJroso1Hy7PwEEz_XY5T2dCI9BX5x8CRzug-nqlUbxscd4WDX9CxeU_0QiqVMx1z2Rsw27vpqiX0MkYcOuR0tI4TZJURkDmORv3MXx8C5OyyntZCj5ZLTIu_LhlNJOQ8ExjB3HfIUecT5kf0_0tid5o8O3-acPV8PmMCF5lMGpBZIoDuNGUGYff1oJwqfcp137Qwl1voI=

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCySjuCsTxRg_MaeY7S45ACxSFwQvu8F-6L9J-rBaeSW8W8EHIpwHtT6eMuXuxb5uFNIrUgjrHk42Y1yiyc3O7iPyQedgsEeCV5lEPzui0BaSopUpudoyXkRQkiThi-3xky-HXSX1L29mTPg==

- MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8UF1MpieIBUzCl6GLKPnf_w9EIJYTAxHgeYdsSacsLz7rvoASwh-wiwgBfpyJltOku7jaGoqPzzT3SX658Hmk-V5o4EMK5WO2SKVDbObtaiqvGSU-Jok_tk5zwUc8mZgoweI7d8MfAhZFqWoEiA==

- PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazol-5-amine. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3jKBgriT_6r-nc-5gIYUpGkvjbzEBEpgnT3yTMF4eeJvEwIdoKEglEDCGAYx1FdsaJYGducoasBYDb9iTPx3w8TxuiTQJYYBM8PdqlMXbtLcSo_y_5WV4iQOMn9FZS8jqUyBIx1GYqtN2757Q845rkrDaQXdKXOqjJTlMYg_0mOo=

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 1-Methyl-1H-benzo[d]imidazol-5-amine (CAS 10394-38-4)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 1-Methyl-1H-benzo[d]imidazol-5-amine. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile heterocyclic amine as a building block in their synthetic and medicinal chemistry endeavors.

Introduction and Significance

1-Methyl-1H-benzo[d]imidazol-5-amine, with the CAS number 10394-38-4, is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and marketed pharmaceuticals.[1][2][3] The presence of a methyl group at the 1-position and an amino group at the 5-position of the benzimidazole core imparts specific physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[1] Its structural similarity to endogenous purines allows for potential interactions with various biological targets.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 1-Methyl-1H-benzo[d]imidazol-5-amine is presented in the table below. While experimental data for some properties are limited, computed values from reliable sources provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | PubChem[4] |

| Molecular Weight | 147.18 g/mol | PubChem[4] |

| CAS Number | 10394-38-4 | PubChem[4] |

| IUPAC Name | 1-methyl-1H-benzimidazol-5-amine | PubChem[4] |

| Melting Point | 157-159 °C (430-432 K) | Milata et al., 1989[1] |

| XLogP3-AA (Computed) | 0.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

| Exact Mass | 147.079647300 Da | PubChem[4] |

| Topological Polar Surface Area | 43.8 Ų | PubChem[4] |

Synthesis and Purification

A reliable synthetic route to 1-Methyl-1H-benzo[d]imidazol-5-amine has been reported, starting from 2,4-dinitrochlorobenzene.[1] The multi-step synthesis involves nucleophilic substitution, partial reduction, cyclization, and a final reduction.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a four-step process. The causality behind this experimental design lies in the strategic manipulation of functional groups to achieve the desired substitution pattern and ring formation.

Caption: Synthetic workflow for 1-Methyl-1H-benzo[d]imidazol-5-amine.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology derived from the reported synthetic strategy.[1]

Step 1: Synthesis of N-Methyl-2,4-dinitroaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of methylamine (excess, typically 2-3 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the yellow solid by vacuum filtration, wash with water, and dry to afford N-Methyl-2,4-dinitroaniline.

Step 2: Synthesis of 4-(Methylamino)-3-nitroaniline

-

Suspend N-Methyl-2,4-dinitroaniline in a mixture of ethanol and water.

-

Heat the suspension to reflux.

-

Prepare a solution of a selective reducing agent, such as sodium hydrosulfide (NaSH), in water.

-

Add the reducing agent solution dropwise to the refluxing suspension. The ortho-nitro group is selectively reduced due to steric hindrance and electronic effects.

-

After the addition is complete, continue refluxing for a specified time, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into water.

-

Collect the precipitated product by vacuum filtration, wash with water, and dry.

Step 3: Synthesis of 1-Methyl-5-nitro-1H-benzo[d]imidazole

-

Reflux the 4-(Methylamino)-3-nitroaniline obtained in the previous step in formic acid for several hours. Formic acid serves as both the solvent and the source of the C2 carbon of the imidazole ring.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 1-Methyl-5-nitro-1H-benzo[d]imidazole.

Step 4: Synthesis of 1-Methyl-1H-benzo[d]imidazol-5-amine

-

Dissolve 1-Methyl-5-nitro-1H-benzo[d]imidazole in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the nitro group is completely reduced (monitored by TLC).

-

Alternatively, the reduction can be carried out using tin(II) chloride in concentrated hydrochloric acid.

-

After the reaction is complete, filter the catalyst (if using Pd/C) through a pad of Celite.

-

Concentrate the filtrate under reduced pressure. If an acid was used, neutralize the residue with a base to precipitate the final product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Purification

The crude 1-Methyl-1H-benzo[d]imidazol-5-amine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a product with a purity of ≥95%.[5] Column chromatography on silica gel using a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can also be employed for high-purity samples.[6]

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the amino protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8-8.0 | s | - |

| H-4 | ~7.2-7.4 | d | ~8.5 |

| H-6 | ~6.7-6.9 | dd | ~8.5, ~2.0 |

| H-7 | ~6.9-7.1 | d | ~2.0 |

| N-CH₃ | ~3.7-3.9 | s | - |

| -NH₂ | ~3.5-4.5 | br s | - |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142-144 |

| C-4 | ~110-112 |

| C-5 | ~140-142 |

| C-6 | ~115-117 |

| C-7 | ~100-102 |

| C-3a | ~135-137 |

| C-7a | ~138-140 |

| N-CH₃ | ~30-32 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3250 | Medium, two bands |

| C-H Stretch (aromatic) | 3100-3000 | Medium to weak |

| C-H Stretch (aliphatic) | 2950-2850 | Medium to weak |

| C=N Stretch (imidazole) | 1630-1580 | Medium |

| C=C Stretch (aromatic) | 1600-1450 | Medium |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

| Fragment | m/z |

| [M]⁺ | 147 |

| [M-H]⁺ | 146 |

| [M-CH₃]⁺ | 132 |

| [M-NH₂]⁺ | 131 |

Reactivity and Applications in Drug Development

1-Methyl-1H-benzo[d]imidazol-5-amine is a versatile building block in medicinal chemistry due to the reactivity of its primary amino group. This amine can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. The benzimidazole core itself is a key pharmacophore in numerous drugs with a wide range of therapeutic applications, including anticancer, antiviral, antihypertensive, and antifungal agents.[1][2][3] The 5-amino-substituted benzimidazoles, in particular, serve as crucial intermediates in the synthesis of potent bioactive molecules.

Caption: Potential synthetic transformations and applications.

Safety and Handling

1-Methyl-1H-benzo[d]imidazol-5-amine is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

-

Handling:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

-

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.

-

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

1-Methyl-1H-benzo[d]imidazol-5-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and predicted characterization data. While experimental spectral data is not widely available, the information presented herein serves as a robust foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

- Milata, V., Kada, R., & Kettmann, V. (1989). 5-Amino-1-methyl-1H-benzimidazole.

- Bansal, Y., & Silakari, O. (2014). Comprehensive review in current developments of benzimidazole-based medicinal chemistry. Medicinal Chemistry Research, 23(12), 4955-4990. [Link]

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103381. [Link]

- Royal Society of Chemistry. (2020). Expedient synthesis of benzimidazoles using amides. [Link]

- Royal Society of Chemistry. (2020). Supporting Information for Expedient synthesis of benzimidazoles using amides. [Link]

- PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazol-5-amine.

- PrepChem. (2023).

- Chemistry Online. (2022).

- Pandeya, S. N., Sriram, D., Nath, G., & DeClercq, E. (2000). Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases of isatin and its derivatives with 2-aminobenzimidazole. Arzneimittelforschung, 50(1), 55-59.

- World Journal of Pharmaceutical Research. (2024).

- MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(5), 1449. [Link]

- Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023).

- ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

- Journal of Medicinal Chemistry. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. [Link]

- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. [Link]

- CP Lab Safety. (n.d.). 1-methyl-1H-benzo[d]imidazol-5-amine, min 95%, 1 gram. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylbenzoimidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-Methylbenzoimidazol-5-amine (CAS No: 10394-38-4), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active agents, and understanding the fundamental characteristics of its derivatives is paramount for rational drug design and development.[1] This document delves into the structural attributes, and established or predicted physicochemical parameters of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate robust and reliable data. The guide culminates with an exploration of the known and potential biological activities of this compound class, providing context for its application in therapeutic development.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is profoundly influenced by its physicochemical properties. These intrinsic characteristics govern a molecule's behavior in both chemical and biological systems, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers and drug development professionals, a thorough understanding of a compound's physicochemical profile is not merely an academic exercise; it is a critical component of a successful drug discovery campaign.

Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) are key determinants of a drug's bioavailability and its ability to reach its biological target.[2] For instance, a compound with poor aqueous solubility may exhibit low absorption from the gastrointestinal tract, leading to suboptimal therapeutic efficacy. Conversely, a highly lipophilic compound may be prone to extensive metabolism and off-target effects. The ionization state of a molecule at physiological pH, dictated by its pKa, influences its ability to cross biological membranes and interact with its target protein.

This compound, as a member of the benzimidazole class, is part of a family of compounds with a rich history in medicine, demonstrating a wide array of biological activities including anticancer, antiviral, and antimicrobial effects.[1][3] This guide serves as a foundational resource for scientists working with this promising scaffold, providing both established data and the practical knowledge to generate new, high-quality physicochemical data.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Chemical Structure

This compound is a bicyclic heteroaromatic compound with the molecular formula C₈H₉N₃.[4] Its structure consists of a benzene ring fused to an imidazole ring, with a methyl group at position 1 of the imidazole ring and an amine group at position 5 of the benzene ring.

digraph "1_Methylbenzoimidazol_5_amine" {

graph [layout=neato, overlap=false, splines=true, size="4,4!"];

node [shape=plaintext];

// Atom coordinates

N1 [pos="0,1.2", label="N"];

C2 [pos="1.2,1.2", label="C"];

N3 [pos="1.8,0", label="N"];

C4 [pos="1.2,-1.2", label="C"];

C5 [pos="0,-1.2", label="C"];

C6 [pos="-1.2,-1.2", label="C"];

C7 [pos="-1.8,0", label="C"];

C8 [pos="-1.2,1.2", label="C"];

C9 [pos="0,0", label=""]; // Benzene center

N_amine [pos="-2.4,-1.2", label="NH₂"];

C_methyl [pos="0,2.4", label="CH₃"];

// Bonds

N1 -- C2 [len=1.5];

C2 -- N3 [len=1.5];

N3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C7 [len=1.5];

C7 -- C8 [len=1.5];

C8 -- N1 [len=1.5];

C4 -- C9 [style=invis];

C5 -- C9 [style=invis];

C6 -- C9 [style=invis];

C7 -- C9 [style=invis];

C8 -- C9 [style=invis];

N1 -- C9 [style=invis];

C6 -- N_amine [len=1.5];

N1 -- C_methyl [len=1.5];

// Double bonds

edge [style=bold];

C2 -- N1;

C4 -- N3;

C5 -- C6;

C7 -- C8;

C8 -- C9;

C9 -- C4;

}

Figure 2: Synthetic Pathway for this compound

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound starting from 2,4-dinitrochlorobenzene.

Step 1: Synthesis of N-Methyl-2,4-dinitroaniline

-

In a suitable reaction vessel, dissolve 2,4-dinitrochlorobenzene in an appropriate solvent such as ethanol.

-

Add an excess of aqueous methylamine solution dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 4-Methylamino-3-nitroaniline (Partial Zinnin Reduction)

-

Suspend N-Methyl-2,4-dinitroaniline in an aqueous alcoholic solution.

-

Add a reducing agent suitable for selective nitro group reduction, such as sodium sulfide or ammonium sulfide, in a controlled manner.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

Step 3: Synthesis of 1-Methyl-5-nitrobenzimidazole (Cyclization)

-

Dissolve 4-Methylamino-3-nitroaniline in formic acid.

-

Heat the mixture under reflux for several hours. The formic acid serves as both the reagent for the one-carbon cyclization and the solvent.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Step 4: Synthesis of this compound (Reduction)

-

Dissolve 1-Methyl-5-nitrobenzimidazole in a suitable solvent like ethanol or methanol.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization if necessary.

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step protocols for determining the key physicochemical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding for the researcher.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Method

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approximately 157-159 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Boiling Point Determination

Protocol: Thiele Tube Method

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil), ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Recording the Boiling Point: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. Record the barometric pressure.

Solubility Determination

Rationale: Aqueous solubility is a critical parameter for drug absorption and distribution. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

pKa Determination

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is crucial for predicting a drug's behavior in different physiological compartments. Potentiometric titration is a highly accurate method for determining pKa.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately from the inflection point of the first derivative of the curve.

Lipophilicity (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes and its binding to proteins. Reverse-phase HPLC (RP-HPLC) is a rapid and reliable method for estimating logP.

Protocol: RP-HPLC Method

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with known logP values that span the expected logP of this compound.

-

Chromatography of Standards: Inject each standard compound and determine its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known logP values. This should yield a linear relationship.

-

Chromatography of Sample: Inject a solution of this compound and determine its retention time and calculate its log k value under the same chromatographic conditions.

-

logP Determination: Interpolate the logP of this compound from the calibration curve using its measured log k value.

Biological Activity and Therapeutic Potential

Benzimidazole derivatives are recognized for their wide range of biological activities.[1] While specific and extensive biological data for this compound is limited in publicly available literature, its structural features and the activities of related compounds suggest several areas of therapeutic potential.

Anticancer Activity

The benzimidazole scaffold is a key component of several anticancer agents.[5] The planar nature of the fused ring system allows for intercalation into DNA, potentially disrupting DNA replication and transcription.[6] Furthermore, derivatives of benzimidazole have been shown to inhibit various enzymes crucial for cancer cell proliferation, such as topoisomerases and kinases.[2][4] The amino and methyl substituents on this compound can influence its binding to biological targets and its pharmacokinetic properties, making it a compound of interest for anticancer drug discovery programs. Studies on related benzimidazole derivatives have demonstrated significant growth inhibition in various cancer cell lines.[2]

Antiviral Activity

Derivatives of 1-methyl-1H-benzimidazol-5-ol have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, with some analogues showing inhibitory activity superior to the standard drug lamivudine.[7] This suggests that the 1-methylbenzimidazole core is a promising scaffold for the development of novel antiviral agents. The specific substitutions on the benzimidazole ring are critical for antiviral potency and selectivity.

Other Potential Activities

The benzimidazole nucleus is also found in compounds with antimicrobial, anthelmintic, and antihistaminic properties. The specific biological profile of this compound would need to be elucidated through a comprehensive screening and testing program. The methodologies for assessing biological activity are vast and target-specific, often involving in vitro enzyme assays, cell-based assays, and in vivo animal models.

Conclusion

This compound is a heterocyclic compound with a physicochemical profile that makes it an attractive starting point for medicinal chemistry campaigns. This guide has provided a detailed overview of its known properties, a robust synthetic protocol, and comprehensive experimental procedures for the determination of its key physicochemical parameters. By understanding and applying the principles and methods outlined herein, researchers in drug discovery and development can effectively characterize this and other novel benzimidazole derivatives, paving the way for the rational design of new and improved therapeutic agents. The established anticancer and antiviral potential of the broader benzimidazole class provides a strong rationale for the further investigation of this compound and its analogues.

References

- Liu, Y., et al. (2010). Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7230-7233. [Link]

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069-3085. [Link]

- Šoltésová, A., et al. (2009). 5-Amino-1-methyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2285. [Link]

- PubChem. 1-methyl-1H-1,3-benzodiazol-5-amine. [Link]

- MDPI (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

- PubChem. 1H-Benzimidazole, 1-methyl-. [Link]

- SciSpace.

- ACS Omega (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link]

- PubChem. 5-Methylbenzimidazole. [Link]

- Google Patents.

- MDPI (2022).

Sources

- 1. 5-Amino-1-methyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Methylbenzoimidazol-5-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-methylbenzoimidazol-5-amine (C₈H₉N₃), a key heterocyclic amine intermediate in pharmaceutical research and development. In the absence of extensive published quantitative solubility data, this document synthesizes foundational chemical principles and data from analogous structures to provide a robust predictive framework for its behavior in common organic solvents. Furthermore, this guide delivers detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility, empowering researchers to generate reliable, application-specific data. The methodologies presented are designed to ensure scientific integrity through self-validating systems, catering to the exacting standards of drug development professionals.

Introduction: The Critical Role of Solubility

This compound, a substituted benzimidazole, serves as a vital building block in the synthesis of a wide array of biologically active molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of drugs used as proton pump inhibitors, anthelmintics, and anticancer agents. Understanding and controlling the solubility of this intermediate in organic solvents is paramount for successful reaction kinetics, process scale-up, purification strategies (such as crystallization), and formulation development. Poorly characterized solubility can lead to significant challenges, including unpredictable reaction outcomes, low yields, and difficulties in achieving desired purity levels[1]. This guide addresses this critical need by providing both a predictive assessment and the practical tools for experimental solubility determination.

Molecular Structure and Predicted Physicochemical Influence on Solubility

The solubility behavior of this compound is dictated by the interplay of its distinct structural features:

-

Benzimidazole Core: This fused heterocyclic system is relatively polar and capable of participating in various intermolecular interactions, including π-π stacking. The nitrogen atoms can act as hydrogen bond acceptors.

-

Amine Group (-NH₂): Located at the 5-position, this primary amine is a potent hydrogen bond donor and acceptor. It significantly increases the molecule's polarity and potential for interaction with protic solvents.

-

Methyl Group (-CH₃): The N-methyl group at the 1-position slightly increases the molecule's lipophilicity and, by occupying the pyrrolic nitrogen, prevents it from acting as a hydrogen bond donor, which can subtly alter its interaction with certain solvents compared to its unsubstituted counterpart.

Based on these features, a varied solubility profile is anticipated. The molecule possesses both polar (amine, imidazole nitrogens) and non-polar (benzene ring, methyl group) characteristics. Therefore, its solubility will be highest in solvents that can effectively engage with its polar functionalities, particularly through hydrogen bonding.

Predicted Solubility Profile Across Solvent Classes

Drawing upon general principles of solubility ("like dissolves like") and published data for structurally related benzimidazoles, we can establish a predictive framework for the solubility of this compound[2][3]. Benzimidazole derivatives generally exhibit higher solubility in polar solvents, with a notable decrease in non-polar media[2].

Table 1: Predicted Qualitative Solubility of this compound and Rationale

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, readily interacting with the amine group and imidazole nitrogens of the solute. Studies on other benzimidazoles show high solubility in lower-chain alcohols[2]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents are highly polar and can act as strong hydrogen bond acceptors, interacting favorably with the amine group's protons. DMSO, in particular, is an excellent solvent for many heterocyclic compounds[2]. Acetonitrile may show slightly lower solvating power. |

| Moderate Polarity | Acetone, Ethyl Acetate | Moderate to Low | These solvents have polar functional groups (carbonyl) but lack hydrogen bond donating capabilities. They can act as hydrogen bond acceptors but may be less effective at disrupting the solute's crystal lattice compared to protic solvents or DMSO. |

| Chlorinated | Dichloromethane (DCM) | Low | While having a dipole moment, DCM is a poor hydrogen bond acceptor and cannot donate hydrogen bonds. The solubility of benzimidazoles in chlorinated solvents is often very low[3]. |

| Non-Polar | Toluene, Hexane | Very Low | The non-polar nature of these solvents is incompatible with the highly polar amine and benzimidazole moieties. Intermolecular forces between solvent molecules would not be overcome to accommodate the polar solute. |

Quantitative Solubility Data Summary

Table 2: Template for Experimental Solubility Data of this compound at 25°C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Methanol | Polar Protic | High | ||

| Ethanol | Polar Protic | High | ||

| Isopropanol | Polar Protic | Moderate | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | ||

| Acetonitrile (ACN) | Polar Aprotic | Moderate | ||

| Acetone | Moderate Polarity | Moderate | ||

| Ethyl Acetate | Moderate Polarity | Low | ||

| Dichloromethane (DCM) | Chlorinated | Low | ||

| Toluene | Non-Polar | Very Low | ||

| Hexane | Non-Polar | Very Low |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reliable quantitative data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility[3][4]. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Core Principle: The Shake-Flask Method

The methodology is based on achieving a state of equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature. An excess of the solid compound is agitated in the solvent for a prolonged period, ensuring that the maximum amount of solute has dissolved. The resulting saturated solution is then carefully separated from the remaining solid, and its concentration is determined using a suitable analytical technique.

Detailed Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL screw-cap vials). "Excess" means enough solid is added so that it will be clearly visible at the end of the equilibration period. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary[5].

-

It is crucial to visually confirm that excess solid remains in each vial after the equilibration period. If all the solid dissolves, the solution was not saturated, and the experiment must be repeated with more solute.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., a 0.22 µm PTFE filter) into a clean, pre-weighed vial for gravimetric analysis or a volumetric flask for spectroscopic/chromatographic analysis. This step is critical to remove any microscopic undissolved particles.

-

-

Concentration Analysis:

-

Choose an appropriate analytical method to determine the concentration of the solute in the filtered supernatant. Common methods include:

-

Gravimetric Analysis: For highly soluble compounds, a known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solid residue is measured.

-

UV-Vis Spectrophotometry: If the compound has a chromophore, a calibration curve of absorbance versus known concentrations can be prepared. The absorbance of the (appropriately diluted) filtrate is then measured to determine its concentration[6][7].

-

High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used method. A calibration curve is generated by injecting known concentrations of the compound. The filtered sample is then injected, and its concentration is determined by comparing its peak area to the calibration curve.

-

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While published quantitative data for the solubility of this compound in organic solvents is scarce, a reliable predictive assessment can be made based on its molecular structure and the behavior of related benzimidazole compounds. It is expected to exhibit high solubility in polar protic solvents like methanol and ethanol, and moderate to high solubility in polar aprotic solvents such as DMSO. Conversely, its solubility in non-polar and chlorinated solvents is predicted to be low. For researchers requiring precise quantitative data for process design, reaction optimization, or formulation, this guide provides a comprehensive, step-by-step experimental protocol based on the trusted shake-flask method. Adherence to this protocol will yield accurate, reproducible, and self-validating solubility data essential for advancing research and development objectives.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. BenchChem Technical Support.

- PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazol-5-amine. National Center for Biotechnology Information.

- Request PDF. (2025). Solubility of Benzimidazoles in Alcohols. ResearchGate.

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing.

- ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem Technical Support.

- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.

- Quora. (2018). Are amines soluble in organic solvents?.

- University of Calgary. (2023). Solubility of Organic Compounds.

- ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Methylbenzoimidazol-5-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 1-Methylbenzoimidazol-5-amine (C₈H₉N₃), a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are integral to numerous pharmacologically active agents, and a detailed understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2] This document details the entire workflow from synthesis and crystallization to data acquisition, structure solution, and advanced structural analysis. It is designed to offer not just a protocol, but a field-proven perspective on the causality behind key experimental decisions, ensuring a robust and self-validating analytical process.

Introduction: The Significance of Benzimidazoles in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[3] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets.[4] Derivatives of this versatile core exhibit a broad spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] this compound, in particular, has been investigated as a potential antitumour drug, where its efficacy is linked to its ability to interact with DNA.[1]

The precise spatial arrangement of atoms, intermolecular interactions, and electronic properties dictates the compound's ability to bind to its target. Therefore, high-resolution crystal structure analysis is not merely a characterization step but a foundational component of the drug discovery process, providing critical insights for optimizing ligand-target interactions. This guide elucidates the definitive structural analysis of this compound.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality crystal is the single most critical factor for a successful diffraction experiment. The synthesis and crystallization protocols must be meticulously optimized to yield single crystals of suitable size (typically 0.1-0.3 mm) and perfection.[5]

Synthetic Pathway

A plausible synthetic route to this compound involves a multi-step process starting from commercially available precursors. While various methods exist for benzimidazole synthesis, a common approach involves the condensation of an o-phenylenediamine derivative.[6][7]

Experimental Protocol: Synthesis of this compound

-

Nitration: Begin with a suitable methylated aniline precursor and perform a nitration reaction to introduce a nitro group, yielding a 1-methyl-nitroaniline intermediate.

-

Reduction: Reduce the second nitro group on the precursor to an amine, forming a diamine derivative. For example, 4-nitro-1,2-phenylenediamine can be synthesized by the reduction of 2,4-dinitroaniline.[8]

-

Cyclization: React the resulting diamine with a suitable one-carbon source (e.g., formic acid or urea) to form the imidazole ring. This cyclization step yields 1-methyl-5-nitrobenzimidazole.

-

Final Reduction: Perform a final reduction of the nitro group at the 5-position to the desired amine. This is often achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel.[9]

-

Purification: The final product is purified using column chromatography or recrystallization to achieve high purity essential for crystallization.

Single Crystal Growth

The goal of crystallization is to allow molecules to self-assemble into a highly ordered, three-dimensional lattice. Slow evaporation is a widely used and effective technique.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: Transfer the saturated or near-saturated solution into a clean vial.

-

Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

-

Harvesting: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. Once crystals of adequate size are observed, they can be carefully harvested.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10] The workflow involves mounting a crystal, collecting diffraction data, solving the phase problem, and refining the structural model.

Data Acquisition Workflow

The following diagram outlines the key stages of the SC-XRD data acquisition process.

Sources

- 1. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 9. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]

- 10. creative-biostructure.com [creative-biostructure.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Methylbenzoimidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectral data of 1-Methylbenzoimidazol-5-amine, a key heterocyclic scaffold in medicinal chemistry. This document moves beyond a simple data repository, providing a detailed interpretation of the spectral features, explaining the underlying principles of chemical shifts and coupling constants, and offering a validated experimental protocol for data acquisition. By synthesizing experimental data with established NMR theory, this guide serves as a practical resource for researchers engaged in the synthesis, characterization, and development of benzimidazole-based compounds.

Introduction: The Significance of Benzimidazoles and NMR in Drug Discovery

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals due to their diverse biological activities.[1][2] The precise structural elucidation of these molecules is paramount for understanding their function and for the development of new therapeutic agents. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure in solution.[3]

This guide focuses on this compound, a derivative with substituents that significantly influence its electronic environment and, consequently, its NMR spectra. Understanding the nuances of its ¹H and ¹³C NMR data is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The numbering convention used for assignments is presented in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H2 | ~7.9 | s | - | The C2-H proton of the imidazole ring is typically a singlet in the aromatic region. Its chemical shift is influenced by the overall electron density of the ring system. |

| H4 | ~7.0 | d | ~1.5 | The amino group at C5 strongly shields the ortho proton (H4), shifting it significantly upfield. It will appear as a doublet due to coupling with H6. |

| H6 | ~6.7 | dd | ~8.5, ~1.5 | The amino group also shields H6, but to a lesser extent than H4. It will be a doublet of doublets due to coupling with H7 and H4. |

| H7 | ~7.4 | d | ~8.5 | This proton is ortho to the fused benzene ring and will be a doublet due to coupling with H6. |

| N-CH₃ | ~3.7 | s | - | The N-methyl protons are a singlet, with a chemical shift typical for methyl groups attached to a nitrogen within an aromatic system. |

| NH₂ | ~5.0 | br s | - | The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data is presented in Table 2, with assignments corresponding to the structure in Figure 1.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~142 | The chemical shift of the C2 carbon in the imidazole ring is sensitive to the substituents on the benzimidazole core. |

| C4 | ~108 | The strong electron-donating effect of the amino group at C5 will cause significant shielding of the ortho carbon, C4, resulting in a pronounced upfield shift. |

| C5 | ~145 | The carbon bearing the amino group (ipso-carbon) will be shifted downfield. |

| C6 | ~115 | The amino group will also shield the para carbon, C6, though to a lesser extent than the ortho carbon. |

| C7 | ~118 | The chemical shift of C7 will be less affected by the C5-amino group compared to C4 and C6. |

| C3a | ~135 | This bridgehead carbon's chemical shift is influenced by the fusion of the two rings. |

| C7a | ~140 | This bridgehead carbon is adjacent to the N-methyl group. |

| N-CH₃ | ~31 | The N-methyl carbon appears in the aliphatic region of the spectrum. |

Structural Elucidation and Data Interpretation

The interpretation of the NMR spectra provides a wealth of information about the molecular structure of this compound.

Figure 1: Molecular structure and numbering of this compound.

¹H NMR Spectrum Analysis

-

Aromatic Region: The protons on the benzene ring (H4, H6, and H7) will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating amino group at C5 significantly shields the ortho (H4) and para (H6) protons, causing them to appear at higher fields (lower ppm) compared to the protons of unsubstituted benzimidazole.

-

Imidazole Proton (H2): The singlet for the H2 proton is a hallmark of the benzimidazole core.

-

N-Methyl Group: The singlet for the N-CH₃ group confirms the methylation at the N1 position.

-

Amino Group: The broad singlet for the NH₂ protons is typical and its chemical shift is sensitive to solvent, temperature, and concentration due to hydrogen bonding.

¹³C NMR Spectrum Analysis

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are highly informative. The strong shielding effect of the amino group at C5 is evident in the upfield shifts of C4 and C6. The carbon directly attached to the amino group (C5) is shifted downfield.

-

Imidazole Carbons: The C2 carbon typically appears downfield in the aromatic region. The bridgehead carbons, C3a and C7a, have chemical shifts that reflect their position at the fusion of the two rings.

-

N-Methyl Carbon: The signal for the N-CH₃ carbon appears in the aliphatic region, confirming the presence of this group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Figure 2: Experimental workflow for NMR data acquisition and processing.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of exchangeable protons like those of the amino group.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Setup

-

Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Locking: Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp NMR signals and resolving fine splitting patterns.

Data Acquisition

-

¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer experimental time are typically required compared to ¹H NMR.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. By combining predicted data based on analogous structures with a detailed interpretation of the expected spectral features, this document serves as a valuable educational and practical resource. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this important class of compounds. A thorough understanding of the NMR spectroscopy of benzimidazole derivatives is fundamental for researchers in medicinal chemistry and drug development, enabling them to confidently characterize their molecules and advance their research.

References

- García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6529. [Link]

- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein journal of organic chemistry, 10, 1620–1629. [Link]

- Shaikh, A. A., et al. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(11), 8359-8364. [Link]

- García, M. A., Claramunt, R. M., Solcân, T., Milata, V., Alkorta, I., & Elguero, J. (2009). 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. Magnetic resonance in chemistry : MRC, 47(1), 100–104. [Link]

- Bhagat, S. B., Ghodse, S. M., & Telvekar, V. N. (Year). Sodium dichloroiodate promoted C–C bond cleavage: Efficient synthesis of 1,3-Benzazoles via condensation of o-amino/mercaptan/hydroxyanilines with β-diketones.

- Luo, Q., et al. (2017). Dehydrogenative Synthesis of Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. Dalton Transactions, 46(36), 12155-12161. [Link]

- El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 2(2), 77-81. [Link]